Pharmacological Profiling and In Vitro Biological Activity of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Pharmacological Profiling and In Vitro Biological Activity of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Executive Summary & Structural Pharmacology
The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the highly privileged 1,3-diaryl-5-aminopyrazole class of heterocycles. In medicinal chemistry, the 5-aminopyrazole scaffold is widely recognized as a potent, ATP-competitive pharmacophore, primarily utilized in the development of kinase inhibitors and anti-inflammatory agents[1].
The biological efficacy of this specific molecule is dictated by its precise structural features:
-
The 5-Amino Group: Acts as a critical bidentate hydrogen bond donor/acceptor. In kinase targets, this primary amine interacts directly with the hinge region of the ATP-binding pocket (typically bonding with the backbone carbonyl and amide of gatekeeper residues)[2].
-
The 1-Phenyl Ring: Occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Its unhindered nature allows for optimal π−π stacking and van der Waals interactions with non-polar amino acid side chains[3].
-
The 3-(2-Methoxyphenyl) Substituent: The ortho-methoxy group is the defining feature of this derivative. It introduces intentional steric hindrance, restricting the free rotation of the phenyl ring. This specific dihedral angle forces the molecule into a rigid conformation that enhances selectivity for specific kinase activation states (e.g., DFG-in vs. DFG-out conformations) while the oxygen atom serves as a potential localized hydrogen bond acceptor[4].
Primary In Vitro Biological Activities
Based on the established structure-activity relationships (SAR) of 1,3-diaryl-5-aminopyrazoles, the in vitro biological activity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is characterized by three primary modalities[5]:
A. Kinase Inhibition (p38 α MAPK & CDKs)
The compound acts as a Type I kinase inhibitor. By occupying the ATP-binding site, it prevents the autophosphorylation or downstream substrate phosphorylation of kinases such as p38 α Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs)[1].
B. Anti-Inflammatory Activity
Through the potent inhibition of the p38 MAPK pathway, the compound disrupts the intracellular signaling cascade triggered by pro-inflammatory stimuli (such as lipopolysaccharides, LPS). This results in a dose-dependent reduction in the translation and secretion of key inflammatory cytokines, notably TNF- α and IL-6, in macrophage models[2].
C. Antiproliferative & Cytotoxic Effects
By inhibiting cell-cycle regulating kinases (like CDKs), the compound induces G1/S or G2/M phase arrest in rapidly dividing cells. In vitro screening against transformed cell lines (e.g., HeLa, MCF-7) typically demonstrates moderate to high cytotoxicity via the induction of intrinsic apoptosis[6].
Figure 1: Mechanism of p38 MAPK pathway inhibition by the 5-aminopyrazole scaffold.
Quantitative Data Presentation
To provide a benchmark for assay development, the following table summarizes the anticipated in vitro pharmacological profile of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, extrapolated from validated data on homologous 1,3-diaryl-5-aminopyrazole derivatives[2][6][7].
| Target / Cell Line | Assay Type | Biological Readout | Anticipated IC₅₀ / EC₅₀ |
| p38 α MAPK | TR-FRET (Cell-Free) | Kinase Inhibition | 15 - 85 nM |
| CDK2 / Cyclin E | Radiometric (Cell-Free) | Kinase Inhibition | 120 - 350 nM |
| RAW 264.7 | ELISA (Cell-Based) | TNF- α Reduction | 0.5 - 2.5 µM |
| RAW 264.7 | ELISA (Cell-Based) | IL-6 Reduction | 0.8 - 3.0 µM |
| HeLa | MTT (Cell-Based) | Cytotoxicity / Viability | 8.0 - 15.0 µM |
| MCF-7 | MTT (Cell-Based) | Cytotoxicity / Viability | 10.0 - 20.0 µM |
Standardized In Vitro Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific counter-screens and statistical quality controls to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.
Protocol A: Cell-Free Kinase Inhibition Profiling (TR-FRET)
Causality: Highly conjugated pyrazoles often exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, completely bypassing background compound fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.
-
Enzyme/Substrate Mix: Add 5 µL of recombinant human p38 α kinase (final concentration 1 nM) and 5 µL of biotinylated ATF2 substrate to a 384-well low-volume pro-plate.
-
Compound Incubation: Add 2.5 µL of the compound dilutions to the wells. Include Staurosporine (1 µM) as a positive control for 100% inhibition, and a 1% DMSO vehicle as a negative control. Incubate at 25°C for 15 minutes to allow for hinge-region binding.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km value for p38 α , typically 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-ATF2 antibody paired with Streptavidin-APC.
-
Validation & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . Proceed with IC₅₀ calculation only if Z′>0.5 .
-
Protocol B: Cell-Based Anti-Inflammatory & Cytotoxicity Counter-Screen
Causality: A compound might appear to lower cytokine levels simply by killing the cells. To prove true anti-inflammatory activity, cytokine reduction (ELISA) must be multiplexed with a membrane-integrity assay (LDH release) to prove the cells remain viable at the effective concentration.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the pyrazole compound (0.1 µM to 50 µM) for 2 hours. Use Dexamethasone (1 µM) as a positive control.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated baseline controls. Incubate for 24 hours.
-
Supernatant Harvest (Dual Assay):
-
Aliquots for ELISA: Transfer 50 µL of the supernatant to a high-binding ELISA plate pre-coated with anti-mouse TNF- α capture antibodies. Process according to standard sandwich ELISA protocols and read absorbance at 450 nm.
-
Aliquots for LDH Counter-Screen (Self-Validation): Transfer 50 µL of the supernatant to a separate plate and add LDH assay reagent (measuring lactate dehydrogenase leaked from dead cells). Read absorbance at 490 nm.
-
-
Data Interpretation: A valid anti-inflammatory hit is defined as a concentration that reduces TNF- α by >50% while maintaining an LDH release profile statistically identical to the vehicle control.
Figure 2: Self-validating in vitro screening workflow for kinase inhibitors.
References
-
Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline Source: American Journal of Heterocyclic Chemistry / Science Publishing Group URL:[Link]
-
[BMIM]BF4 Mediated Multi-component Synthesis of Phenyl-4-(1Hpyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones and Evaluation of their Anti-cancer Activity Source: Letters in Organic Chemistry / Ingenta Connect URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. [BMIM]BF4 Mediated Multi-component Synthesis of Phenyl-4-(1Hpyraz...: Ingenta Connect [ingentaconnect.com]
